molecular formula C20H22F3N7 B2374246 4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine CAS No. 2415552-40-6

4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

Cat. No. B2374246
M. Wt: 417.44
InChI Key: ORLNYJNNNOPVPM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a pyrazole ring, a piperazine ring, and a trifluoromethyl group. These functional groups are common in many pharmaceutical compounds due to their diverse reactivity and ability to form stable structures .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the trifluoromethyl group is often used in pharmaceuticals to increase metabolic stability and lipophilicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and absorption .

Safety And Hazards

The safety and hazards of the compound would need to be evaluated through toxicological studies. It’s important to note that even compounds with similar structures can have vastly different safety profiles .

Future Directions

Future research could involve further studying the compound’s properties, optimizing its synthesis, and evaluating its potential uses. This could involve in vitro studies, animal models, and eventually clinical trials .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N7/c1-13-11-14(2)30(27-13)19-12-18(24-15(3)25-19)29-9-7-28(8-10-29)17-6-4-5-16(26-17)20(21,22)23/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLNYJNNNOPVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

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